Dibenzo[a,e]cyclooctene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z,10Z)-tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWCQNHAMVTJY-RKUAQPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C/2C(=C1)/C=C\C3=CC=CC=C3/C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dibenzo A,e Cyclooctene and Its Core Derivatives
Contemporary Multi-Gram Scale Preparations
The need for larger quantities of Dibenzo[a,e]cyclooctene for applications, particularly as a ligand in catalysis, spurred the development of more efficient and scalable synthetic routes. A significant advancement came from a route involving the reductive dimerization of α,α'-dibromo-o-xylene. nih.govresearchgate.net
A key breakthrough that enabled much of the modern research on this compound was a procedure developed by Wudl and his team, which provided a more convenient, gram-scale synthesis. nih.govresearchgate.netorgsyn.orgresearchgate.net Despite being an elegant and straightforward approach in principle, this protocol suffered from certain operational drawbacks. Researchers encountered issues with poor reproducibility, particularly in the first step which utilized a large excess of hazardous powdered lithium sand. orgsyn.org Furthermore, the purification of the final hydrocarbon product by chromatography proved to be cumbersome due to the formation of higher oligomers as byproducts. orgsyn.orgresearchgate.net These challenges highlighted the need for further refinement to enhance the protocol's reliability and practicality for large-scale synthesis. orgsyn.org
To address the shortcomings of existing methods, the research group of Günter Helmchen developed a modified protocol specifically aimed at creating a reliable multi-gram scale synthesis. orgsyn.orguni-heidelberg.de Their refinements focused on improving operational simplicity and safety by reducing the quantities of reagents and solvents needed and eliminating difficult chromatographic separations. orgsyn.orgnih.gov The improved three-step procedure starts from α,α'-dibromo-o-xylene and consistently produces the target compound on a large scale. orgsyn.org
The refined process involves the initial formation of 5,6,11,12-tetrahydrothis compound, followed by bromination and subsequent elimination to yield the final product. orgsyn.org
Table 1: Helmchen's Refined Three-Step Synthesis of this compound
| Step | Reaction | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Reductive Coupling | α,α'-dibromo-o-xylene, Lithium powder, THF | 5,6,11,12-Tetrahydrothis compound | 49% |
| 2 | Dibromination | 5,6,11,12-Tetrahydrothis compound, NBS, CCl₄, reflux | 5,11-Dibromo-5,6,11,12-tetrahydrothis compound | Crude product used directly |
| 3 | Dehydrobromination | 5,11-Dibromo-5,6,11,12-tetrahydrothis compound, Potassium tert-butoxide, THF | This compound | 69% (over 2 steps) |
This table was generated using data from an Organic Syntheses procedure detailing Helmchen's refinements. orgsyn.org
This optimized protocol successfully avoids the need for chromatography and provides a dependable route to multi-gram quantities of this compound. orgsyn.org
Divergent Synthetic Strategies
Beyond the optimization of linear sequences, divergent strategies have been explored to access the this compound core and its derivatives from different starting materials, offering alternative pathways to these important molecular scaffolds.
An alternative and versatile strategy for constructing the dibenzocyclooctene framework involves a ring-expansion of the more readily available seven-membered ring ketone, dibenzosuberone (B195587). orgsyn.org This approach has been utilized to create a variety of substituted derivatives. labpartnering.orggoogle.com One such pathway involves the conversion of dibenzosuberone into a dibenzocyclooctanone intermediate, which can then be fully reduced to the desired dibenzocyclooctane. google.com
A typical sequence involves several key transformations: google.com
Functionalization: The aromatic rings of dibenzosuberone are first functionalized, for example, through diiodination.
Olefin-Formation: The ketone functionality is converted into an alkene, typically via a Wittig reaction.
Ring Expansion: The resulting methylene-benzocycloheptane undergoes a ring expansion to form an eight-membered ring containing a ketone (a dibenzocyclooctanone).
Reduction: The ketone in the newly formed eight-membered ring is completely reduced to a methylene (B1212753) group.
Table 2: General Ring-Expansion Strategy from Dibenzosuberone
| Step | Transformation | Starting Material | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|---|
| 1 | Diiodination | Dibenzosuberone | Iodine, Oxidizing agent | Diiodo-dibenzosuberone |
| 2 | Wittig Reaction | Diiodo-dibenzosuberone | Wittig ylide (e.g., Ph₃P=CH₂) | Diiodo-methylene-benzocycloheptane |
| 3 | Ring Expansion | Diiodo-methylene-benzocycloheptane | (Not specified) | Diiodo-substituted dibenzocyclooctanone |
| 4 | Ketone Reduction | Diiodo-substituted dibenzocyclooctanone | Triethylsilane/Trifluoroacetic acid | Diiodo-substituted dibenzocyclooctane |
This table outlines a synthetic sequence described in patent literature. google.com
Another reported ring enlargement method uses trimethylsilyldiazomethane (B103560) on dibenzosuberone to yield the corresponding dibenzocyclooctanone in 70% yield. orgsyn.org This ketone can then be converted to this compound via a Shapiro reaction. orgsyn.org These ring-expansion strategies provide valuable access to the core structure and its derivatives, which are useful for creating polymers with tunable thermal expansion properties. labpartnering.org
Copper(I)-Catalyzed Double Decarboxylation Approaches
A practical and efficient three-step synthesis of diareno[a,e]cyclooctatetraenes, including this compound, utilizes a copper(I)-catalyzed double decarboxylation as the key transformation. nih.govresearchgate.netacs.org This method is noted for its use of inexpensive and readily available reagents, scalability, and applicability to the synthesis of unsymmetrical derivatives. nih.govresearchgate.net
The reaction sequence typically starts from a dicarboxylic acid precursor. nih.gov Systematic optimization of the reaction conditions revealed that copper(I) oxide (Cu₂O) is an effective catalyst for this transformation. acs.org The addition of a ligand, such as 1,10-phenanthroline, and an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can lead to nearly quantitative yields of the desired dibenzo[a,e]cyclooctatetraene at elevated temperatures. nih.govacs.org The proposed mechanism for this reaction involves the formation of a Cu(I) carboxylate salt, which then undergoes insertion into the C-C bond, triggering the elimination of carbon dioxide. acs.org This copper-catalyzed approach represents a significant improvement over earlier methods that often suffered from low yields or required harsh conditions. nih.gov
| Catalyst | Ligand | Additive | Temperature (°C) | Yield (%) | Reference |
| Cu₂O (7.5 mol %) | 1,10-phenanthroline | TMEDA | 190 | ~100 | nih.gov, acs.org |
| Cu(OH)₂ (20 mol %) | - | - | - | 21 | acs.org |
| Cu₂O (12.5 mol %) | - | - | - | - | acs.org |
Table 1: Conditions for Copper(I)-Catalyzed Double Decarboxylation.
Dimerization Reactions via Benzocyclobutenone Anions
A facile method for the synthesis of this compound-5,11(6H,12H)-diones involves the dimerization of benzocyclobutenones. dntb.gov.uathieme-connect.comthieme-connect.com This reaction proceeds in the presence of a simple base, generating the elusive benzocyclobutenone anion as a key intermediate. dntb.gov.uathieme-connect.com The temperature of the reaction is a critical factor influencing the outcome of the dimerization process. dntb.gov.uathieme-connect.com This approach provides a direct route to the this compound core structure functionalized with ketone groups, which can serve as handles for further synthetic modifications. thieme-connect.com The resulting diones can be used to synthesize 5,11-disubstituted dibenzo[a,e]cyclooctenes, a class of compounds that have found application as chiral ligands. thieme-connect.com The reaction is compatible with various substituents on the benzene (B151609) ring of the benzocyclobutenone starting material. thieme-connect.com
| Base | Temperature (°C) | Product | Reference |
| KHMDS or t-BuOK | -20 | Dimerized dione (B5365651) | thieme-connect.com |
| KHMDS or t-BuOK | -78 | Alkylated benzocyclobutenone | thieme-connect.com |
Table 2: Base and Temperature Effects in Benzocyclobutenone Reactions.
Synthesis of Specialized this compound Derivatives
The versatile this compound scaffold has been modified to create a range of specialized derivatives with unique properties and applications. These include highly strained diynes, chiral variants for asymmetric catalysis, and functionalized aza-analogs for bioconjugation.
The highly strained cyclic diynes known as 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctenes, or Sondheimer-Wong diynes, are synthesized through a one-pot procedure. acs.orgnih.gov This method typically involves the treatment of corresponding formyl sulfones with a combination of diethyl chlorophosphate and lithium hexamethyldisilazide (LiHMDS), followed by the addition of lithium diisopropylamide (LDA). acs.orgnih.govresearchgate.net This sequence facilitates a Wittig-Horner type reaction followed by a double elimination to form the diyne. researchgate.net Furthermore, this protocol can be adapted to produce unsymmetrically substituted Sondheimer-Wong diynes in a stepwise manner by isolating the intermediate heterocoupled vinyl sulfone before the final elimination step. acs.orgnih.gov The electronic effects of substituents on the benzene rings of these diynes have been investigated, particularly in the context of their reactivity in click reactions and other additions. acs.orgresearchgate.net
| Reagents | Intermediate | Product | Reference |
| Diethyl chlorophosphate, LiHMDS, LDA | Vinyl sulfone | Substituted Sondheimer-Wong Diyne | acs.org, researchgate.net, nih.gov |
Table 3: Reagents for Sondheimer-Wong Diyne Synthesis.
Chiral this compound derivatives have been developed for use as ligands in asymmetric catalysis. researchgate.net One practical, multi-gram synthesis starts from the commercially available dibenzosuberenone. orgsyn.org A key step in one route is a Shapiro reaction of the corresponding hydrazone to yield the this compound core. orgsyn.org Another approach involves the transformation of 5,11-dibromo-5,6,11,12-tetrahydrothis compound into the corresponding dione via a Kornblum oxidation, followed by conversion to a bis-triflate. orgsyn.org Subsequent cross-coupling reactions can then introduce various substituents at the 5 and 11 positions. orgsyn.org The enantiomers of these C₂-symmetric derivatives can often be separated using chiral column chromatography. orgsyn.org These chiral ligands have shown promise in rhodium(I)-catalyzed asymmetric reactions. researchgate.net
| Starting Material | Key Reaction | Product | Reference |
| Dibenzosuberenone | Shapiro reaction | This compound | orgsyn.org |
| 5,11-Dibromo-5,6,11,12-tetrahydrothis compound | Kornblum oxidation, cross-coupling | 5,11-Disubstituted-dibenzo[a,e]cyclooctene | orgsyn.org |
Table 4: Synthetic Approaches to Chiral Dibenzo[a,e]cyclooctenes.
Dibenzoazacyclooctynes (DIBACs) are important reagents in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.netnih.gov A concise synthetic route to functionalized DIBACs has been developed based on a Pictet-Spengler reaction. researchgate.netacs.orgnih.govacs.org This strategy utilizes alkyne-cobalt complexes to facilitate the formation of the eight-membered ring. researchgate.netacs.org An N-methoxymethyl amide derived from o-iodoaniline undergoes a Sonogashira coupling, followed by complexation with cobalt and an intramolecular cyclization to form the DIBAC-cobalt complex. researchgate.netnih.gov A subsequent novel decomplexation method yields the desired DIBAC derivative. researchgate.netacs.orgnih.gov This approach allows for the facile preparation of various functionalized DIBACs, including those bearing biotin (B1667282) or fluorescent tags, which are valuable tools for protein modification and other bioconjugation applications. acs.org
| Key Reactions | Intermediate | Application | Reference |
| Pictet-Spengler reaction, Cobalt decomplexation | DIBAC-cobalt complex | Protein modification, Bioconjugation | researchgate.net, acs.org, nih.gov, acs.org |
Table 5: Synthesis of Functionalized Dibenzoazacyclooctynes (DIBACs).
Advanced Structural and Conformational Analysis of Dibenzo A,e Cyclooctene and Its Analogs
Conformational Dynamics of the Eight-Membered Ring System
The eight-membered ring of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene is not planar and exists in a dynamic equilibrium between several conformations. researchgate.netresearchgate.net The primary conformations that have been identified and studied are the chair (C) and the twist-boat (TB) forms. researchgate.netrsc.org The interconversion between these forms, as well as inversions within each conformational set, are key aspects of the system's dynamic nature. researchgate.net
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has been a pivotal tool in unraveling the conformational dynamics of this compound derivatives. By studying the changes in NMR spectra as a function of temperature, researchers can gain insights into the rates of conformational exchange and the relative populations of different conformers. researchgate.netrsc.org
Variable temperature 1H and 13C NMR studies have provided direct evidence for the existence of multiple conformations of 5,6,11,12-tetrahydrothis compound in solution. researchgate.netrsc.org At room temperature, the 13C NMR spectrum shows four distinct signals, indicating a time-averaged structure due to rapid conformational interconversion on the NMR timescale. researchgate.net However, upon cooling to -80 °C, the spectrum resolves into eight signals. researchgate.net This observation is consistent with the presence of two distinct conformations, the chair and the twist-boat, each contributing four signals. researchgate.net The relative abundance of these conformations is solvent-dependent, with the twist-boat form being the major component (88%) and the chair form being the minor one (12%) under these conditions. researchgate.net
Proton NMR spectra also exhibit significant temperature dependence. At lower temperatures, the signals corresponding to the aliphatic protons of the chair and twist-boat conformations can be distinguished. researchgate.net
Lineshape analysis of the variable temperature 1H NMR spectra allows for the determination of the activation energies for the conformational interconversions. researchgate.netrsc.org By simulating the experimental spectra at various temperatures, key thermodynamic and kinetic parameters can be extracted. The free energy of activation (ΔG‡) for the interconversion between the chair and twist-boat conformations has been determined through these analyses. researchgate.net For instance, the barrier for the C → T interconversion pathway has a reported ΔG‡ of 10.0 kcal mol⁻¹, while the TB → T pathway has a barrier of 7.8 kcal mol⁻¹. researchgate.net
The following table summarizes key spectroscopic data obtained from DNMR studies of 5,6,11,12-tetrahydrothis compound.
| Parameter | Value | Conditions |
| Chair Conformer Population | 12% | -80 °C |
| Twist-Boat Conformer Population | 88% | -80 °C |
| ΔG‡ (C → T) | 10.0 kcal mol⁻¹ | DNMR Lineshape Analysis |
| ΔG‡ (TB → T) | 7.8 kcal mol⁻¹ | DNMR Lineshape Analysis |
This table presents data derived from DNMR studies on the conformational equilibrium and dynamics of 5,6,11,12-tetrahydrothis compound.
Through detailed DNMR experiments, the presence of chair (C) and twist-boat (TB) conformations as stable energy minima has been firmly established. researchgate.netrsc.org The twist (T) conformation, while not significantly populated, is understood to be a crucial intermediate in the interconversion pathways between the chair and twist-boat forms, as well as for the ring inversion processes within the chair (C ⇌ C') and twist-boat (TB ⇌ TB') sets. researchgate.net The chair conformation is characterized by its resemblance to the chair form of cyclohexane, offering a relatively strain-free structure. libretexts.orgpressbooks.pubdavuniversity.org The twist-boat conformation is more flexible and represents another low-energy state for the molecule. researchgate.net The interconversion pathways are believed to proceed through higher-energy twist conformations rather than a direct C ⇌ B (boat) transition. researchgate.net
Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the geometries, relative energies, and interconversion barriers of different conformers.
Ab initio calculations, particularly using density functional theory (DFT) methods like B3LYP with basis sets such as 6-31G*, have been successfully employed to model the conformational landscape of 5,6,11,12-tetrahydrothis compound. researchgate.netresearchgate.netrsc.org These calculations have confirmed that the chair and twist-boat conformations are indeed energy minima on the potential energy surface. researchgate.net
Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method, combined with B3LYP calculations, has been used to predict the 13C NMR chemical shifts for the chair and twist-boat conformers. researchgate.netresearchgate.net The excellent agreement between the calculated and experimentally observed chemical shifts at low temperatures provides strong support for the unambiguous assignment of the signals to each specific conformation. researchgate.net
The following table presents a comparison of experimental and calculated 13C NMR chemical shifts for the chair and twist-boat conformations of 5,6,11,12-tetrahydrothis compound.
| Carbon Atom | Experimental δ (ppm) - Chair | Calculated δ (ppm) - Chair | Experimental δ (ppm) - Twist-Boat | Calculated δ (ppm) - Twist-Boat |
| C5/C12 | 36.9 | Data not specified | 35.8 | Data not specified |
| C6/C11 | 36.9 | Data not specified | 35.8 | Data not specified |
| C4a/C12a | 138.8 | Data not specified | 140.9 | Data not specified |
| C6a/C10a | 138.8 | Data not specified | 140.9 | Data not specified |
This table illustrates the correlation between experimentally measured and computationally predicted 13C NMR chemical shifts, aiding in the conformational assignment. Note: Specific calculated values were not detailed in the provided search snippets, but the strong correlation was emphasized. researchgate.net
Computational Approaches to Conformational Landscapes
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and geometries of complex molecules like this compound and its derivatives. arxiv.orgnih.gov This quantum mechanical method facilitates the optimization of molecular structures by locating the lowest energy arrangement of atoms, which corresponds to the most stable conformation. researchgate.net DFT calculations are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net
For dibenzo[a,e]cyclooctatetraene (DBCOT), DFT calculations confirm that the neutral molecule adopts a non-planar, tub-shaped geometry, similar to the parent cyclooctatetraene (B1213319). researchgate.net This conformation allows the molecule to avoid the destabilizing effects of anti-aromaticity that would arise from a planar 16 π-electron system. quora.com Upon two-electron reduction, however, the resulting dianion (DBCOT²⁻) undergoes a significant conformational change. DFT calculations and experimental data show that this dianion flattens to achieve a planar or near-planar structure, which allows for delocalization of the 18 π-electrons, conferring aromatic character to the central eight-membered ring. researchgate.netnih.gov
Theoretical studies on related tetrahydrothis compound systems using DFT methods, such as B3LYP/6-31G*, have been instrumental in clarifying conformational equilibria. researchgate.net These calculations can determine the relative energies of different conformers, such as the chair (C) and twist-boat (TB) forms, and map the energy profile of their interconversion. researchgate.net For 5,6,11,12-tetrahydrothis compound, calculations have shown that the chair conformation is more stable than the twist-boat in the gas phase, though the equilibrium can be solvent-dependent. researchgate.net
The table below summarizes representative energy data from DFT calculations on this compound analogs, illustrating the energy differences between conformations and the barriers for interconversion.
| Compound/System | Conformation/Transition State | Calculated Relative Energy (kcal/mol) | Methodology | Reference |
|---|---|---|---|---|
| 5,6,11,12-Tetrahydrothis compound | Chair (C) | 0.0 (most stable) | Ab initio | researchgate.net |
| 5,6,11,12-Tetrahydrothis compound | Twist-Boat (TB) | +1.1 | Ab initio | researchgate.net |
| 5,6,11,12-Tetrahydrothis compound | C → TB Interconversion Barrier (ΔG‡) | 10.0 | DNMR Experiment/Calculation | researchgate.net |
| 5,6,11,12-Tetrahydrothis compound | TB → TB' Interconversion Barrier (ΔG‡) | 7.8 | DNMR Experiment/Calculation | researchgate.net |
Molecular Mechanics Simulations for Conformational Space Exploration
Molecular mechanics simulations offer a computationally efficient approach to explore the vast conformational space of flexible molecules like those containing an eight-membered cyclooctane (B165968) ring. researchgate.net These methods use classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. By systematically or stochastically altering the geometry, these simulations can identify low-energy conformers and the pathways for interconversion between them.
For the cyclooctane ring system, which is the core of this compound derivatives, theoretical analyses have identified several key conformations, including the crown, boat-chair, and boat-boat forms. researchgate.net Molecular dynamics simulations have been used to study the conformational properties of cyclooctane, revealing a dynamic mixture of these conformers in both gas and liquid phases. researchgate.net This approach is crucial for understanding how the fusion of benzo rings in this compound restricts the conformational freedom of the central ring and determines the preferred geometries.
While DFT provides high accuracy for specific points on the potential energy surface, molecular mechanics is better suited for broad, exploratory searches of the many possible arrangements of the atoms, providing a foundational understanding of the molecule's dynamic behavior. researchgate.net
Influence of Substituents on Conformational Equilibrium and Interconversion Barriers
The introduction of substituents onto the this compound framework can significantly alter its conformational preferences and the energy barriers required for conformational changes. The electronic and steric properties of the substituent groups can favor one conformer over another, thereby shifting the conformational equilibrium.
For instance, studies on substituted 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctenes (Sondheimer-Wong diynes) have explored the synthesis of derivatives with various substituents on the benzene (B151609) rings. researchgate.net The electronic effects of these substituents were investigated through cyclic voltammetry and chemical reactions. researchgate.net While this research focused on the reactivity of a planar, highly strained analog, the principles of substituent effects are broadly applicable. Electron-donating or electron-withdrawing groups can modify the electronic distribution within the π-system, which in turn can influence the stability of different conformations and the transition states between them.
Similarly, research on dibenzocyclooctynes designed for strain-promoted alkyne-azide cycloaddition (SPAAC) has shown that substituents like fluorine atoms and methoxy (B1213986) groups on the aryl rings can modulate the molecule's reactivity. researchgate.net This altered reactivity is a direct consequence of the electronic and steric changes imparted by the substituents, which also inherently affect the molecule's ground-state geometry and conformational dynamics.
Electronic Structure and Aromaticity Considerations
Assessment of Aromaticity and Anti-aromaticity of the Eight-Membered Ring
The concept of aromaticity is central to understanding the electronic properties of dibenzo[a,e]cyclooctatetraene (DBCOT). According to Hückel's rule, a planar, cyclic, conjugated system with 4n+2 π-electrons is aromatic and stable, while one with 4n π-electrons is anti-aromatic and destabilized. wikipedia.org Neutral DBCOT possesses a 16 π-electron system (n=4), which would make it anti-aromatic if it were planar. quora.com
To avoid this electronic destabilization, the molecule adopts a non-planar, tub-shaped conformation. quora.comrsc.org This geometric distortion effectively breaks the cyclic conjugation of the eight-membered ring, rendering it non-aromatic rather than anti-aromatic. quora.com The two benzo rings, of course, retain their inherent aromaticity. quora.comquora.com This behavior is analogous to the parent cyclooctatetraene, which also adopts a tub shape to escape the anti-aromaticity of its 8 π-electron system. quora.com
In contrast, upon two-electron reduction to form the dianion, DBCOT²⁻, the system contains 18 π-electrons (a 4n+2 system where n=4). This change in electron count favors a planar geometry to maximize π-electron delocalization, leading to a system that is considered aromatic. researchgate.netnih.gov This transition from a non-aromatic neutral molecule to an aromatic dianion is a key feature of its chemical reactivity. researchgate.net
Characterization of this compound Dianions and Radical Cations
The redox behavior of dibenzo[a,e]cyclooctatetraene (DBCOT) leads to the formation of fascinating ionic species with distinct structural and electronic properties.
Dianions: The chemical reduction of DBCOT by alkali metals results in the formation of a dianion, DBCOT²⁻. nih.gov X-ray diffraction analysis of rare-earth metal complexes containing the DBCOT²⁻ ligand confirms that the dianion undergoes a significant conformational change from the tub shape of the neutral molecule to a planarized structure. nih.gov In these complexes, the two central eight-membered rings are nearly parallel, with the metal ion sandwiched between them. nih.gov This planarization allows the 18 π-electrons to delocalize over the entire molecular framework, conferring the aromatic character predicted by Hückel's rule. researchgate.netnih.gov
Radical Cations: The one-electron oxidation of DBCOT produces a radical cation, DBCOT•+. rsc.orgrsc.org Unlike the radical anion, which is believed to be essentially flat, electrochemical and EPR studies suggest that the radical cation largely retains the non-planar, tub-shaped geometry of its neutral precursor. rsc.orgrsc.org This structural retention is similar to that observed for the parent cyclooctatetraene radical cation. rsc.org The deviation from planarity in the radical cation results in a decrease in the hyperfine coupling constants observed in its EPR spectrum, which is a characteristic signature of a non-planar π-system. rsc.org
The table below summarizes key properties of the neutral, dianionic, and radical cationic forms of DBCOT.
| Species | π-Electron Count | Geometry | Electronic Character | Key Evidence |
|---|---|---|---|---|
| DBCOT (Neutral) | 16 | Tub-shaped (Non-planar) | Non-aromatic | X-ray Crystallography rsc.org, NMR quora.com |
| DBCOT²⁻ (Dianion) | 18 | Planar / Planarized | Aromatic | X-ray of metal complexes nih.gov, DFT researchgate.net |
| DBCOT•+ (Radical Cation) | 15 | Tub-shaped (Non-planar) | Non-aromatic Radical | EPR Spectroscopy rsc.orgrsc.org |
Nucleus-Independent-Chemical-Shift (NICS) Analysis for Aromaticity
Nucleus-Independent Chemical Shift (NICS) is a powerful computational method used to assess the aromaticity or anti-aromaticity of a cyclic molecule. chem8.org It involves calculating the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or slightly above it (e.g., NICS(1)). mdpi.com A significantly negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a significantly positive value suggests a paratropic ring current and anti-aromaticity. chem8.orgmdpi.com Values close to zero denote a non-aromatic system. chem8.org
For systems related to this compound, NICS calculations provide quantitative insight into their electronic character. For example, calculations on planar cyclooctatetraene, which is a model for the central ring of DBCOT, show a large positive NICS value, confirming its strong anti-aromatic character when forced into a planar geometry. mdpi.com In contrast, the tub-shaped, non-planar form exhibits a NICS value near zero, consistent with its non-aromatic nature. mdpi.com
NICS calculations performed on the dianion of dibenzo[a,e]pentalene, a related π-extended system, show negative values, supporting the aromatic character of the anionic species. mdpi.comsemanticscholar.org Similarly, calculations on the corresponding dication also suggest aromatic character. mdpi.comsemanticscholar.org Applying this methodology to the DBCOT system, NICS values would be expected to be near zero for the neutral, tub-shaped molecule, and strongly negative for the planar, 18π-electron dianion, providing quantitative support for the qualitative assignments of non-aromatic and aromatic character, respectively. mdpi.comnih.gov
Solid-State Structural Characterization
The precise three-dimensional arrangement of atoms and molecules in the crystalline state provides invaluable insights into the inherent conformational preferences and intermolecular interactions of a chemical entity. For this compound and its derivatives, solid-state characterization has been pivotal in understanding the interplay between structural modifications and the resulting molecular geometry.
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been applied to this compound and several key analogs, revealing significant conformational diversity within this class of compounds.
The parent compound, dibenzo[a,e]cyclooctatetraene, adopts a non-planar, tub-shaped conformation in the solid state. rsc.org Its structure was determined to belong to the monoclinic space group P2₁/n. rsc.org This tub geometry is a characteristic feature of many cyclooctatetraene systems, arising from the avoidance of antiaromaticity that a planar 8 π-electron system would exhibit. rsc.org
In contrast, analogs with modifications to the eight-membered ring show markedly different conformations. The introduction of triple bonds, which enforce linearity, induces planarity in the ring system. The dehydro derivative 5,6,11,12-tetradehydrothis compound (B1345706) is planar. rsc.org A detailed single-crystal X-ray analysis of the related 5,6-didehydrothis compound revealed a nearly planar geometry. acs.org This compound crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit that exhibit slight geometrical differences. acs.org The introduction of the rigid acetylenic bond is sufficient to overcome the energetic preference for the tub conformation seen in the parent compound.
Conversely, saturation of the double bonds in the central ring leads to a different conformational outcome. The crystal structure of cis-2,9-diamino-5,6,11,12-tetrahydrothis compound (cis-DADBCO) was determined at 100 K. researchgate.netnih.gov This analysis showed that the molecule crystallizes in the orthorhombic space group Pna2₁ and adopts a chair conformation. researchgate.netnih.gov The two benzo groups are fused to the central eight-membered ring, which is puckered into a stable chair form. nih.gov The plane of the phenyl rings forms an angle of approximately 59.9° and 56.7° with the plane containing the central four carbon atoms of the cyclooctane chair. nih.gov
These studies collectively demonstrate the profound impact of the degree of saturation and substitution on the solid-state conformation of the this compound framework, which can range from a flexible tub shape to a rigid planar system or a puckered chair form.
Table 1: Crystallographic Data for this compound and its Analogs
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation | Ref. |
| Dibenzo[a,e]cyclooctatetraene | C₁₆H₁₂ | Monoclinic | P2₁/n | 11.605 | 7.849 | 12.282 | 95.33 | Tub | rsc.org |
| 5,6-Didehydrothis compound | C₁₆H₁₀ | Monoclinic | P2₁/c | 10.130 | 12.434 | 17.031 | 99.05 | Near-Planar | acs.org |
| cis-2,9-Diamino-5,6,11,12-tetrahydrothis compound (cis-DADBCO) | C₁₆H₁₈N₂ | Orthorhombic | Pna2₁ | 8.8641 | 22.0075 | 6.2771 | 90.00 | Chair | researchgate.net |
Reactivity and Transformation Chemistry of Dibenzo A,e Cyclooctene and Its Derivatives
Ring-Opening Polymerization (ROP) and Metathesis Reactions
The dibenzo[a,e]cyclooctene skeleton, particularly its strained or functionalized analogs, can participate in ring-opening and metathesis reactions, leading to the formation of novel polymeric structures.
Ring-Opening Metathesis Polymerization (ROMP) of Strained Analogs
Standard this compound possesses relatively low ring strain, making it a less common substrate for Ring-Opening Metathesis Polymerization (ROMP). However, its strained analogs are effective monomers for this process. A key example is the helical (5Z,11E)-dibenzo[a,e]cyclooctatetraene, a highly strained isomer. researchgate.net The significant strain energy within its eight-membered ring can be harnessed to drive the ROMP, producing polymers with unique architectures. researchgate.net
The broader field of ROMP frequently utilizes less substituted eight-membered rings, such as cyclooctene (B146475) (COE) and its derivatives, which serve as foundational analogs for understanding the potential of the this compound system. researchgate.netbeilstein-journals.org The polymerization of these simpler analogs using well-defined ruthenium or molybdenum catalysts, like Grubbs' catalysts, yields polyalkenamers with controlled molar mass and properties. researchgate.netbeilstein-journals.orgresearchgate.net
Ring-Opening Alkyne Metathesis (ROAM)
Information specifically detailing the Ring-Opening Alkyne Metathesis (ROAM) of this compound or its direct alkyne-containing analogs is limited. However, related chemistry points to the potential for such transformations. Syntheses of dibenzocyclooctadienediyne, a highly unsaturated analog containing two alkyne functionalities within the eight-membered ring, have been developed. researchgate.net While their primary application has not been ROAM, their existence suggests that, with a suitable catalyst, ring-opening via alkyne metathesis could be a plausible, albeit currently unexplored, route to novel conjugated polymers. General methodologies for ring-closing alkyne metathesis (RCAM) using molybdenum catalysts are well-established for creating cyclic alkynes from α,ω-diynes, demonstrating the fundamental principles of this type of transformation. thieme-connect.de
Skeletal Rearrangements and Cyclization Reactions
The this compound framework and its precursors are susceptible to various skeletal rearrangements and cyclization reactions, often leading to the formation of complex polycyclic aromatic systems.
A notable example involves a silver-catalyzed strategy that can divergently construct either planar benzo[a]fluorenones or three-dimensional barbaralones from common alkynol precursors that could be related to the this compound skeleton. nih.gov This transformation highlights how external reagents (ligand and silver salt) can steer the reaction down dramatically different pathways, leading to significant increases in molecular complexity with yields up to 91%. nih.gov Mechanistic studies suggest that the basicity of the silver salt is a key factor in directing the reaction, potentially proceeding through a binuclear silver complex transition state. nih.gov
Furthermore, the synthesis of highly unsaturated derivatives, such as 5,6,11,12-tetradehydrothis compound (B1345706), involves multiple steps that inherently rearrange the bonding within the ring system. acs.org Additionally, cyclization of diazoketone precursors, aimed at forming the this compound core, has been shown to lead to rearranged products through unprecedented reaction pathways. anu.edu.au These examples underscore the rich and complex rearrangement chemistry accessible from the this compound scaffold. anu.edu.aubeilstein-archives.org
Formation of Dibenzopentalenes from this compound Derivatives
The conversion of this compound derivatives into the dibenzo[a,e]pentalene ring system represents a significant skeletal rearrangement. This transformation is of interest due to the antiaromatic character of the pentalene (B1231599) core, making these molecules valuable for studying fundamental concepts of aromaticity and for applications in materials science. mdpi.commdpi.com
Anionic derivatives of this compound are known to undergo skeletal rearrangements to yield the corresponding dibenzopentalenes. For instance, the treatment of 5,6,11,12-tetrabromodibenzo[a,e]cyclooctatetraene with alkyllithiums, followed by the addition of phenyllithium (B1222949) and subsequent treatment with electrophiles, results in the formation of dihydrodibenzopentalenes. mdpi.com This reaction proceeds through a series of anionic intermediates that facilitate the ring contraction and formation of the new five-membered ring characteristic of the pentalene system.
Reductive cyclization offers a powerful strategy for synthesizing dibenzopentalene skeletons. While not starting directly from a pre-formed this compound, related structures like o,o'-bis(arylcarbonyl)diphenylacetylenes can be reduced to form dibenzopentalenes. mdpi.com For example, reduction with lithium naphthalenide can produce dibenzopentalenes in yields ranging from 8–25%. mdpi.com A similar conceptual transformation starting from a this compound derivative involves the generation of a dianion which could then undergo cyclization. The reduction of dibenzo[a,e]pentalene itself with lithium metal is known to form the corresponding aromatic dianion. wikipedia.org
Thermolysis, particularly through Flash Vacuum Pyrolysis (FVP), is a potent technique for creating rigid π-frameworks via complex reaction pathways. mdpi.comscripps.edu Although often applied to precursors other than this compound to generate dibenzopentalenes, the principles can be extended. For example, the FVP of diphenylbutadiyne at high temperatures yields dibenzopentalene among other products. mdpi.com This gas-phase, high-temperature method facilitates unimolecular reactions under low pressure, driving rearrangements that might be inaccessible through solution-phase chemistry. scripps.eduuq.edu.au While efficient, thermolysis requires specialized equipment and can be challenging for preparing functionalized derivatives. mdpi.com
Anionic Intermediates and their Isomerization
The isomerization of anionic intermediates is a key step in the transformation of certain this compound-related structures into dibenzopentalenes. A notable example involves dibenzocyclooctadiyne, a closely related structural analog. This compound reacts with alkyllithiums to generate corresponding anionic intermediates. mdpi.com These intermediates are not stable and readily undergo isomerization to form the more stable anionic dibenzopentalenes. Trapping these anionic species with electrophiles affords functionalized dibenzopentalenes in very good yields (61–78%). mdpi.com This pathway highlights the thermodynamic driving force favoring the formation of the pentalene system from the strained cyclooctene framework under anionic conditions.
| Precursor | Reagents | Product | Yield (%) |
| 5,6,11,12-Tetrabromodibenzo[a,e]cyclooctatetraene | 1. Alkyllithium 2. Phenyllithium 3. Electrophile | Dihydrodibenzopentalenes | Not specified |
| Dibenzocyclooctadiyne | 1. Alkyllithium 2. Electrophile | Substituted Dibenzopentalenes | 61-78 |
Oxidation and Functionalization Reactions
The this compound scaffold can be chemically modified through oxidation and other functionalization reactions, allowing for the synthesis of a variety of derivatives.
The oxidation of the benzylic positions of the this compound ring system is a key transformation for introducing carbonyl functionality. A common precursor for this reaction is the dibromide derivative of this compound. This starting material can be converted into the corresponding dione (B5365651), this compound-5,11-dione, through a Kornblum oxidation. orgsyn.org This procedure, while effective and yielding good results, historically required the use of silver tosylate. orgsyn.org The resulting dione is a valuable intermediate that can be further elaborated, for example, by transformation into bis-triflates for subsequent cross-coupling reactions to introduce new substituents at the 5 and 11 positions. orgsyn.org
| Starting Material | Reaction | Product |
| 5,11-Dibromo-dibenzo[a,e]cyclooctene | Kornblum Oxidation | This compound-5,11-dione |
Reactions with Electrophiles and Nucleophiles
The reactivity of this compound and its derivatives is significantly influenced by the strained eight-membered ring and the presence of unsaturated bonds. This structure allows for a variety of reactions with both electrophiles and nucleophiles, often leading to skeletal rearrangements or addition products.
Research into highly unsaturated derivatives, such as 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctenes, also known as Sondheimer–Wong diynes, has shown that the electronic effects of substituents on the benzene (B151609) rings influence their reactions with electrophiles and nucleophiles. acs.org While specific examples for the parent this compound are sparse, the reactivity of its closely related derivatives provides significant insight.
Anionic derivatives of dibenzocyclooctene are known to undergo skeletal rearrangements. For example, dibenzocyclooctadiyne reacts with nucleophilic alkyllithium reagents to form anionic intermediates. mdpi.com These intermediates can then isomerize into anionic dibenzopentalenes, which can be subsequently trapped with various electrophiles to yield functionalized dibenzopentalene products in good yields. mdpi.com Similarly, treating 5,6,11,12-tetrabromodibenzo[a,e]cyclooctatetraene with nucleophiles like alkyllithiums and phenyllithium, followed by the addition of electrophiles, also results in the formation of dihydrodibenzopentalenes. mdpi.com
The reactivity pattern can be compared to the related dibenzo[a,e]pentalene system, which is a product of the aforementioned skeletal rearrangements. Dibenzo[a,e]pentalene itself reacts with the nucleophile methyllithium (B1224462) to give lithium 5-methyldibenzopentalenide. nih.govresearchgate.net It also undergoes reactions with electrophiles such as bromine and iodine to yield 5,10-dihalodibenzopentalenes. nih.govresearchgate.net These reactions highlight the susceptibility of these strained, unsaturated systems to attack by both electron-rich and electron-poor species.
Bioorthogonal Click Chemistry Applications (Chemical Aspects)
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. Derivatives of this compound, particularly those containing a strained alkyne, are cornerstone reagents in this field.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Dibenzo[a,e]cyclooctadiyne (DIBOD)
The strain-promoted alkyne-azide cycloaddition (SPAAC) is a premier bioorthogonal reaction that joins an azide (B81097) and a strained cyclooctyne (B158145) to form a stable triazole. This reaction is highly valued because it proceeds rapidly at physiological temperatures without the need for a toxic copper catalyst. rsc.org The driving force for the reaction is the release of ring strain (ca. 18 kcal/mol) from the cyclooctyne. nih.gov
Dibenzoannulated cyclooctynes, such as derivatives of this compound, are among the most reactive and widely used reagents for SPAAC. rsc.org The fusion of the benzene rings distorts the alkyne bond angle, lowering the activation energy for the cycloaddition with azides. rsc.org Dibenzo[a,e]cyclooctadiyne (DIBOD), a Sondheimer-Wong diyne, and its monofunctionalized analogues like DIBO (dibenzocyclooctynol) and DBCO (dibenzoazacyclooctyne), are key examples of this class of reagents. acs.orgrsc.org Their high reactivity and stability make them excellent tools for labeling azide-modified biomolecules in complex biological environments. rsc.org
Photoactivatable DIBOD Derivatives as Ligation Reagents
A significant advancement in bioorthogonal chemistry is the development of photoactivatable reagents, which provide spatiotemporal control over labeling reactions. These reagents are inert until activated by light of a specific wavelength.
A photoactivatable derivative of dibenzo[a,e]cyclooctadiyne, known as photo-DIBOD, has been synthesized. This compound is a "cyclopropenone-caged" version of the Sondheimer diyne. The cyclopropenone moiety masks the reactive alkyne. Upon irradiation with light, the cyclopropenone releases carbon monoxide, generating the highly reactive DIBOD in situ, which can then participate in SPAAC reactions. This strategy allows for precise control over when and where the bioorthogonal ligation occurs. A similar photo-deprotection strategy involving light-induced activation of a cyclopropenone derivative has also been used to prepare a dimethoxy-substituted analogue of DIBAC, a related dibenzoazacyclooctyne. nih.gov
Reaction Kinetics and Selectivity in Bioorthogonal Environments
The utility of a bioorthogonal reaction is heavily dependent on its kinetics and selectivity. The reaction must be fast enough to occur on a biologically relevant timescale, even at low concentrations, and it must be selective for its intended target, ignoring the vast array of other functional groups within a cell. nih.gov
The SPAAC reaction rates of dibenzocyclooctyne derivatives are among the fastest for bioorthogonal reactions. The kinetics are typically second-order, and the rate constants (k₂) are influenced by the specific structure of the cyclooctyne, the azide, and the reaction environment. nih.gov Modifications to the dibenzocyclooctyne core, such as the introduction of electron-withdrawing fluorine atoms or the oxidation of an alcohol to a ketone, can significantly increase reaction rates. researchgate.net For instance, a difluoro-dimethoxy-dibenzocyclooctyne-1-one displayed a SPAAC rate constant of 3.5 M⁻¹s⁻¹, one of the highest ever described. researchgate.net Dibenzoazacyclooctyne (DIBAC/DBCO) analogues show excellent rate constants, typically in the range of 0.45 to 0.9 M⁻¹s⁻¹. nih.gov
The reaction environment also plays a crucial role. Studies on sulfo-DBCO have shown that buffer type, pH, and temperature significantly affect SPAAC kinetics. rsc.org For example, reactions in HEPES buffer at pH 7 were found to be faster (k₂ = 0.55–1.22 M⁻¹s⁻¹) than in PBS buffer (k₂ = 0.32–0.85 M⁻¹s⁻¹), and rates generally increased with higher pH. rsc.org
Selectivity is also a key consideration. While dibenzocyclooctynes react rapidly with azides, they are typically unreactive towards other functional groups found in biological systems. rsc.org However, steric factors can influence selectivity when multiple potential reaction partners are present. For example, the reaction rate of the less bulky bicyclo[6.1.0]nonyne (BCN) is more sensitive to the steric hindrance of the azide partner than the larger DBCO is. nih.gov This differential reactivity allows for mutually orthogonal labeling, where one type of azide can be selectively labeled with one cyclooctyne in the presence of a second, sterically different azide. nih.gov
Interactive Table of SPAAC Reaction Rates
The table below summarizes second-order rate constants for various dibenzocyclooctyne derivatives and related compounds under different conditions.
| Cyclooctyne Derivative | Azide Partner | Solvent/Buffer | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) |
| DIBAC Analogues | Benzyl Azide | CD₃CN/H₂O | Room Temp. | 0.45 - 0.9 |
| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | Not Specified | Not Specified | Not Specified | 3.5 |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 25 / 37 | 0.55 - 1.22 |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 25 / 37 | 0.32 - 0.85 |
| [9+1]CPP | Benzyl Azide | DMSO-d₆ | 25 | 0.0022 |
| m[9+1]CPP | Benzyl Azide | DMSO-d₆ | 25 | 0.0096 |
Applications in Advanced Materials and Chemical Systems
Design and Synthesis of Responsive Materials
The ability of the dibenzo[a,e]cyclooctene core to undergo significant structural changes in response to external stimuli, such as redox processes, makes it an attractive building block for responsive, or "smart," materials.
The neutral DBCOT molecule possesses a non-planar, tub-shaped geometry. However, upon a two-electron reduction, it transforms into a stable, planar dianion with a 10 π-electron aromatic system in the central ring. researchgate.net This significant and reversible conformational change from a tub to a planar structure is a key feature exploited in the design of responsive materials. researchgate.netnih.gov This transformation can alter the physical and electronic properties of materials incorporating the DBCOT unit, opening avenues for applications such as molecular actuators, where molecular-level mechanical motion is harnessed for macroscopic work. nih.govresearchgate.net Polymers functionalized with DBCOT side groups have been synthesized and studied for this purpose, demonstrating that the conformational switching can be retained within a macromolecular structure. nih.gov
There is growing interest in the design and synthesis of oligomers of dibenzo[a,e]cyclooctatetraene for applications in molecular electronics. researchgate.net These structures often feature DBCOT units linked together through spacers, such as alkynes, at the 5 and 12 positions of the eight-membered ring. researchgate.net The parent cyclooctatetraene (B1213319) (COT) molecule is known for its intrinsic topological responsivity to electrical stimuli, a property that is investigated in its dibenzo-derivative, DBCOT. researchgate.net The ability of the DBCOT core to switch between a non-planar, non-aromatic state and a planar, aromatic state upon reduction suggests that these oligomers could function as molecular switches or components in data storage, where the conformational state corresponds to a binary "0" or "1".
Building Blocks for Complex Molecular Architectures
The rigid, three-dimensional framework of this compound and its derivatives serves as a valuable starting point for the synthesis of more intricate and larger molecular structures with unique topologies and functionalities.
Derivatives of this compound are key precursors in the synthesis of tetraphenylenes, which are saddle-shaped molecules. For instance, 1,10-dimethoxythis compound has been utilized to synthesize tetraphenylenol and its tetramethoxyl analog. The synthetic strategy often involves a Diels-Alder cycloaddition followed by a deoxygenation protocol to construct the complex, non-planar tetraphenylene (B3251814) skeleton. This demonstrates the utility of the this compound framework as a foundational element for building larger, sterically demanding structures.
This compound derivatives are also utilized in the synthesis of dibenzo[a,e]pentalene, a more π-extended system with antiaromatic character in its neutral state. researchgate.netwikipedia.org Dibenzopentalene is considered a valuable building block for creating ladder-type π-conjugated molecules, which are of significant interest in materials science. researchgate.netmdpi.com Although the direct synthesis of dibenzopentalene oligomers from this compound scaffolds is a complex area of research, the skeletal rearrangement of this compound derivatives provides a pathway to the dibenzopentalene core. researchgate.net This core can then be further functionalized and polymerized. For example, thienyl-substituted dibenzopentalenes have undergone electrochemical polymerization, demonstrating their potential to form conjugated polymers with applications in electronics. mdpi.com
Redox-Active Materials
The capacity of dibenzo[a,e]cyclooctatetraene to reversibly accept two electrons at low potentials makes it a highly promising candidate for redox-active materials, particularly for energy storage applications. researchgate.netnih.gov
Organic redox polymers containing DBCOT are being investigated as attractive, sustainable alternatives for electrode materials in rechargeable batteries. researchgate.netnih.gov Specifically, they are targeted for use as the negative electrode (anode) material in full-organic or dual-ion batteries, where low reduction potentials (less than 2 volts versus Li|Li+) are required to achieve high operating cell voltages. researchgate.netresearchgate.net
The DBCOT unit undergoes a stable, two-electron reduction at potentials below 1 volt versus Li|Li+. nih.govresearchgate.net This two-electron process is advantageous as it can increase the specific capacity of the resulting battery. researchgate.net Researchers have synthesized aliphatic polymers with DBCOT side groups and studied their electrochemical behavior using cyclic voltammetry. researchgate.netsemanticscholar.org These studies confirmed that the DBCOT units within the polymer backbone retain their characteristic redox activity. semanticscholar.org
| Compound | First Reduction (E₁/₂) | Second Reduction (E₁/₂) | Measurement Conditions | Reference |
|---|---|---|---|---|
| Methyl-DBCOT (4) | -2.58 V | -2.92 V | vs Fc|Fc+ in THF | researchgate.netsemanticscholar.org |
| para-Tolyl-DBCOT (5) | -2.55 V | - | vs Fc|Fc+ in THF | researchgate.netsemanticscholar.org |
While battery half-cell measurements have shown promising redox activity, the performance often exhibits pseudo-capacitive behavior, indicating that the redox processes occur mainly near the electrode surface. semanticscholar.org Future research will focus on optimizing the electrode composition and structure to fully exploit the charge storage capacity of DBCOT-based polymers. researchgate.netnih.gov
Dibenzo[a,e]cyclooctatetraene Polymers as Electrode Materials in Batteries
Organic redox polymers are emerging as promising materials for more sustainable rechargeable batteries. nih.gov Within this class of materials, polymers functionalized with dibenzo[a,e]cyclooctatetraene (DBCOT) have been investigated as potential negative electrode materials for dual-ion batteries. nih.govorgsyn.org The interest in DBCOT stems from its ability to undergo a reversible two-electron reduction at low potentials (below 1 V versus Li|Li+), a desirable characteristic for anode materials in high-operating-voltage organic cells. orgsyn.orgresearchgate.net
The core redox activity of DBCOT involves a conformational change from a tub-shaped neutral state to a planar, 10 π-aromatic dianion upon a two-electron reduction. researchgate.netresearchgate.net This structural change is crucial for its electrochemical properties. The dibenzo-fusion in DBCOT offers a significant advantage over its parent compound, cyclooctatetraene (COT). researchgate.net While COT-based polymers have also been explored, their electrochemical reversibility is often limited due to cross-linking reactions between the COT units. researchgate.netthno.org The fused benzene (B151609) rings in DBCOT prevent these side reactions, leading to more stable and reversible redox chemistry. researchgate.net
Researchers have synthesized aliphatic polymers with DBCOT units as side groups. nih.gov For instance, a three-step synthetic route has been developed to produce a 2-bromo-functionalized DBCOT, which can then be polymerized. orgsyn.org Cyclic voltammetry (CV) studies of these DBCOT-functionalized polymers, both in solution and as thin films, have confirmed their potential as battery electrode materials. nih.govorgsyn.org The CV measurements for polymers such as a poly(vinylene) derivative (P1) and a poly(styrene) derivative (P2) demonstrated that the reduction process is at least partially reversible. researchgate.net
When tested in three-electrode half-cells, electrodes fabricated from cross-linked DBCOT polymers exhibited pseudo-capacitive behavior with Faradaic contributions. nih.govresearchgate.net This indicates that while the DBCOT units are redox-active within the battery setup, factors such as electrode composition and fabrication play a significant role in harnessing the full theoretical redox capacity of the material. nih.govorgsyn.org
Table 1: Electrochemical Properties of DBCOT-Functionalized Polymers
| Polymer | Monomer | Reduction Process | Reversibility | Potential Application |
| DBCOT-Polymers | Monofunctionalized DBCOT derivatives | Two-electron reduction | Higher reversibility compared to COT polymers | Negative electrode materials in rechargeable dual-ion batteries |
| Poly(vinylene) P1 | DBCOT-vinylene | Partially reversible reduction | Battery electrode material | |
| Poly(styrene) P2 | DBCOT-styrene | Partially reversible reduction | Battery electrode material |
This table is generated based on data from research findings. nih.govresearchgate.net
Supramolecular Chemistry Research (Conceptual Framework)
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. nih.gov These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, govern the formation of organized host-guest assemblies. thno.org Macrocyclic hosts are a cornerstone of supramolecular chemistry, possessing cavities that can encapsulate guest molecules, leading to applications in sensing, catalysis, and materials science. frontiersin.org
The structure of this compound presents intriguing possibilities within a conceptual framework for supramolecular chemistry. Its rigid, tub-shaped conformation creates a defined molecular cavity. This pre-organized structure is a key feature of many synthetic host molecules. The interior of this cavity is lined by the π-systems of the fused benzene rings and the cyclooctatetraene core, suggesting the potential for interactions with suitable guest molecules.
Based on its inherent structure, the this compound framework is conceptually applicable to host-guest interactions. The concave cavity could potentially accommodate small guest molecules, with the aromatic surfaces offering sites for π-π stacking or cation-π interactions. The dimensions and electronic nature of the cavity could lead to selective binding of guests that are sterically and electronically complementary.
While specific, direct applications of this compound as a host molecule in published research are not prominent, its structural motifs are relevant. The tub-shaped geometry is a feature it shares with other well-known host molecules like calixarenes. frontiersin.org Furthermore, the conformational change from a tub to a planar structure upon reduction introduces a potential switching mechanism. researchgate.net This redox-triggered change in geometry could, in principle, be used to control the binding and release of a guest molecule from the cavity, a concept explored in advanced supramolecular systems. For instance, a host molecule could bind a guest in its tub conformation and release it upon electrochemical reduction to the planar form. This would represent a molecular-level switch, responsive to an external stimulus.
The development of functionalized this compound derivatives could further enhance their potential in host-guest chemistry. The addition of recognition sites, such as hydrogen bond donors or acceptors, to the periphery of the macrocycle could lead to more specific and stronger binding of target guest molecules. Although this remains a conceptual framework, the fundamental structural and electronic properties of this compound make it an interesting platform for the future design of novel host-guest systems.
Future Directions and Emerging Research Avenues for Dibenzo A,e Cyclooctene Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral dibenzo[a,e]cyclooctene derivatives is a rapidly evolving field, with significant efforts directed towards the development of efficient and highly selective asymmetric methodologies. A notable advancement is a three-step synthesis of chiral dibenzo[a,e]cyclooctenes, commencing from the commercially available dibenzosuberenone. This method has been instrumental in preparing ligands for asymmetric catalysis. researchgate.net
Furthermore, planar chiral 5,11-disubstituted dibenzo[a,e]cyclooctatetraenes (dbCOTs) have been successfully synthesized on a gram-scale in enantiomerically pure form. These compounds have proven to be highly effective ligands in rhodium(I)-catalyzed asymmetric 1,4- and 1,2-arylation reactions, leading to the formation of tertiary and quaternary stereogenic centers with outstanding yields and enantioselectivities of up to >99% ee. researchgate.net The catalytic prowess of these systems has been demonstrated in the asymmetric synthesis of a key precursor for the natural product (-)-penifulvin A. researchgate.net
Future research in this area is anticipated to focus on expanding the diversity of chiral this compound frameworks and developing more atom-economical and scalable synthetic routes. The design of novel chiral ligands based on this scaffold for a broader range of asymmetric transformations remains a key objective.
Exploration of New Catalytic Transformations
This compound and its derivatives have emerged as versatile ligands in transition metal catalysis, offering enhanced stability and unique reactivity compared to traditional ligands like 1,5-cyclooctadiene (B75094) (cod). orgsyn.org Iridium complexes bearing this compound ligands have shown remarkable thermal stability, which is attributed to the stronger binding of the this compound ligand to the metal center. orgsyn.org This enhanced stability allows for reactions to be conducted under aerobic conditions and in aqueous solvents, a significant advantage over oxygen-sensitive cod complexes. orgsyn.org
An iridium catalyst generated from [Ir(dbcot)Cl]2 (where dbcot is dibenzo[a,e]cyclooctatetraene) and a phosphoramidite (B1245037) ligand has been successfully employed in the asymmetric allylic amination of allylic carbonates with 2-allylanilines, affording the products in up to 99% yield and 99% ee. rsc.org Rhodium complexes of this compound derivatives have also been utilized as catalysts for the polymerization of phenylacetylenes. orgsyn.org
The exploration of new catalytic applications for this compound-metal complexes is a vibrant area of research. Future work will likely focus on leveraging the unique properties of these ligands to develop novel catalytic transformations, including C-H activation, cross-coupling reactions, and other challenging organic transformations. The tunability of the this compound framework through substitution offers exciting possibilities for fine-tuning the catalytic activity and selectivity of the corresponding metal complexes.
Advanced Theoretical Modeling of Reactivity and Photophysical Properties
Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of this compound systems. Theoretical investigations are providing valuable insights into their reactivity, electronic structure, and photophysical properties, guiding the design of new molecules with tailored functionalities.
A recent theoretical study focused on the characteristics of nitrogen-substituted dibenzo[a,e]cyclooctatetraenes (dbCOT) within the realm of single-molecular electronics. researchgate.net This research systematically replaced carbon atoms in the dbCOT framework with nitrogen atoms and conducted a detailed theoretical investigation to understand the impact on their electronic properties. researchgate.net
Density functional theory (DFT) calculations have also been employed to elucidate the unusual reactivity of a cyclopropane-fused dibenzocyclooctyne derivative towards tetrazines in inverse electron-demand Diels-Alder cycloadditions. nih.gov These calculations revealed that the tub-like conformation of the transition state, enforced by the fused cyclopropane (B1198618) ring, significantly lowers the activation barrier compared to dibenzocyclooctynes lacking this structural feature. nih.gov
Future theoretical modeling efforts are expected to focus on a deeper understanding of the excited-state dynamics and photophysical properties of various this compound derivatives. Such studies will be crucial for the rational design of novel photoactive materials and for predicting the outcomes of photochemical reactions involving this scaffold. The interplay between theoretical predictions and experimental validation will be key to unlocking the full potential of these fascinating molecules.
Integration into Advanced Functional Materials Systems
The unique redox properties and conformational flexibility of dibenzo[a,e]cyclooctatetraene (DBCOT) make it a promising building block for advanced functional materials. In particular, DBCOT-functionalized polymers are being actively investigated for their potential applications in energy storage and molecular actuation. nih.govresearchgate.net
Organic redox polymers incorporating DBCOT are attractive as electrode materials for more sustainable rechargeable batteries. nih.gov DBCOT can undergo a reversible two-electron reduction at low potentials (below 1 V versus Li|Li+), a desirable characteristic for negative electrode materials. nih.govresearchgate.net Upon reduction, the tub-shaped DBCOT molecule undergoes a conformational change to a planar structure, a property that also makes these polymers of interest for the development of molecular actuators. nih.govresearchgate.net
Researchers have developed a viable three-step synthetic route to a 2-bromo-functionalized DBCOT, which serves as a precursor for the synthesis of DBCOT-containing polymers. nih.gov Cyclic voltammetry measurements of these polymers have demonstrated their potential as battery electrode materials. nih.govresearchgate.net Half-cell battery measurements have shown pseudocapacitive behavior with Faradaic contributions, indicating that further optimization of electrode composition and fabrication will be important for realizing the full redox activity of these materials. nih.govresearchgate.net
The integration of this compound units into more complex macromolecular architectures and supramolecular assemblies is a promising direction for future research. This could lead to the development of novel materials with applications in sensors, organic electronics, and smart materials. The ability to tune the properties of these materials through chemical modification of the this compound core opens up a vast design space for materials scientists.
Q & A
Basic: What are the common synthetic routes for dibenzo[a,e]cyclooctene, and what are their key challenges?
This compound is typically synthesized via strained cyclooctene intermediates or deoxygenation reactions. A notable method involves low-valent titanium-mediated deoxygenation of bicyclic ethers (e.g., 7-oxabicyclo[2.2.1]hepta-2,5-diene derivatives) to form the aromatic core . However, yields are often low (<5%) due to competing side reactions, such as dimerization or incomplete ring closure . Alternative routes, like Wittig reactions, also face challenges in regioselectivity and require precise control of reaction conditions . Chromatographic separation (e.g., TLC on Al₂O₃) is critical for isolating geometric isomers .
Advanced: How do conformational dynamics influence the reactivity of this compound derivatives?
The strained cyclooctene ring in this compound adopts a boat-chair conformation, which introduces significant torsional strain and enhances reactivity in [4+2] cycloadditions or electrophilic substitutions. Theoretical studies (B3LYP/6-311++G(d,p)) show that substituents on the aromatic rings alter strain distribution, affecting regioselectivity in reactions like epoxidation . For example, electron-withdrawing groups stabilize transition states in epoxide formation, while bulky substituents hinder access to reactive sites .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- UV-Vis spectroscopy : Identifies π→π* transitions in the conjugated aromatic system, with absorbance peaks typically between 250–300 nm .
- ¹H NMR : Resolves proton environments in the strained cyclooctene ring (e.g., coupling constants between vicinal protons ≈ 8–10 Hz) .
- X-ray crystallography : Critical for confirming stereochemistry, as seen in ORTEP diagrams of tetrabrominated derivatives .
Advanced: How do conflicting ionization energy (IE) values impact computational modeling of this compound?
Reported vertical IE values (7.8 eV via photoelectron spectroscopy ) may conflict with theoretical calculations due to approximations in density functional theory (DFT) methods. Discrepancies arise from incomplete accounting for electron correlation effects in strained systems. Researchers should validate computational models against experimental IE data and adjust basis sets (e.g., 6-311++G(d,p)) to improve accuracy .
Advanced: What mechanistic insights explain the catalytic epoxidation of this compound derivatives?
Iron(III) porphyrin catalysts (e.g., F(20)TPPFe(III)) mediate epoxidation via a hydroperoxide intermediate. Heterolytic cleavage generates an iron(IV) π-radical cation, which abstracts a hydrogen atom from the cyclooctene ring, followed by oxygen rebound to form the epoxide . Competing homolytic cleavage pathways produce non-reactive iron(IV) oxo species, necessitating precise control of solvent polarity and ligand substitution (e.g., methoxide vs. chloride) to optimize yield .
Basic: How are this compound derivatives applied in pharmacological research?
This compound lignans (e.g., Schizandrin A) exhibit hepatoprotective effects by inducing hepatic cytochrome P450 enzymes and enhancing detoxification . Structure-activity relationship (SAR) studies reveal that methylation at C6 and C7 positions increases bioavailability, while hydroxylation reduces metabolic stability . These derivatives are also explored for reversing multidrug resistance in cancer therapy .
Advanced: What environmental toxicity concerns are associated with halogenated dibenzo[a,e]cyclooctenes?
Halogenated derivatives like Dechlorane Plus (1,4:7,10-dimethanothis compound) exhibit persistence in aquatic ecosystems due to low biodegradability. Predicted environmental concentrations (PECs) exceed no-observed-effect concentrations (NOECs) for fish (e.g., LC₅₀ = 0.1 mg/L), necessitating rigorous bioaccumulation assays and regulatory controls under REACH .
Advanced: How can synthetic bottlenecks in this compound preparation be addressed?
Low yields in traditional routes (e.g., 3% via Wittig reactions ) can be mitigated by:
- Flow chemistry : Enhances heat transfer and reduces side reactions in exothermic steps.
- Microwave-assisted synthesis : Accelerates ring-closing metathesis steps .
- Catalyst optimization : Titanocene complexes improve regioselectivity in diyne cyclization .
Basic: What computational tools are recommended for modeling this compound conformers?
DFT methods (e.g., B3LYP/6-311++G(d,p)) reliably predict strain energies and torsional barriers . Molecular dynamics simulations (MD) with AMBER force fields are used to study solvent effects on conformational equilibria. Software packages like Gaussian or ORCA are standard for optimizing geometries and calculating spectroscopic properties .
Advanced: How do data contradictions in carcinogenicity studies affect risk assessment?
Dibenzo[a,e]pyrene (a structural analog) shows carcinogenicity in animal models but lacks conclusive human data . Discrepancies in short-term mutagenicity assays (e.g., Ames test) arise from metabolic activation variability. Researchers must cross-validate findings using human hepatocyte models and adjust exposure thresholds in risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
